molecular formula C9H6F2O2 B13676415 6,8-Difluorochroman-2-one

6,8-Difluorochroman-2-one

Cat. No.: B13676415
M. Wt: 184.14 g/mol
InChI Key: DVXMOQDYUZIDNH-UHFFFAOYSA-N
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Description

6,8-Difluorochroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the chromanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluorochroman-2-one typically involves the fluorination of chromanone derivatives. One common method is the reaction of chromanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluorochroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6,8-Difluorochroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, it has been shown to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison: 6,8-Difluorochroman-2-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability and binding properties compared to mono-fluorinated analogs. This makes it a more potent candidate for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

6,8-difluoro-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H6F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2

InChI Key

DVXMOQDYUZIDNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2F)F

Origin of Product

United States

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